molecular formula C13H9NO4 B1301204 2-nitro-11H-dibenzo[b,e][1,4]dioxepine CAS No. 102492-62-6

2-nitro-11H-dibenzo[b,e][1,4]dioxepine

Cat. No.: B1301204
CAS No.: 102492-62-6
M. Wt: 243.21 g/mol
InChI Key: SUILBQMWSCUVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-11H-dibenzo[b,e][1,4]dioxepine is an organic compound with the molecular formula C13H9NO4 It is characterized by its unique structure, which includes two benzene rings fused to a dioxepine ring and a nitro group attached to one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-11H-dibenzo[b,e][1,4]dioxepine typically involves the nitration of dibenzo[b,e][1,4]dioxepine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-nitro-11H-dibenzo[b,e][1,4]dioxepine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Reduction: 2-amino-11H-dibenzo[b,e][1,4]dioxepine.

    Substitution: Various substituted dibenzo[b,e][1,4]dioxepines depending on the nucleophile used.

Scientific Research Applications

2-nitro-11H-dibenzo[b,e][1,4]dioxepine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-nitro-11H-dibenzo[b,e][1,4]dioxepine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-nitro-11H-dibenzo[b,e][1,4]oxazepine: Similar structure but contains an oxazepine ring instead of a dioxepine ring.

    2-nitro-11H-dibenzo[b,e][1,4]thiazepine: Contains a thiazepine ring instead of a dioxepine ring.

Uniqueness

2-nitro-11H-dibenzo[b,e][1,4]dioxepine is unique due to its specific ring structure and the presence of a nitro group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-nitro-6H-benzo[b][1,4]benzodioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-14(16)10-5-6-11-9(7-10)8-17-12-3-1-2-4-13(12)18-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUILBQMWSCUVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C3O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the main focus of the research paper "Synthesis and Acylation of 2-Nitro-11H-dibenzo(b,e)(1,4)dioxepine"?

A1: The research paper focuses on the synthesis and subsequent acylation reactions of 2-nitro-11H-dibenzo[b,e][1,4]dioxepine []. While the abstract does not delve into specific applications, it suggests the study explores the chemical reactivity and potential derivatization of this compound. This information could be valuable for researchers interested in organic synthesis or exploring the potential of this compound as a building block for more complex molecules.

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